molecular formula C10H16O6S B13443339 Cycloxydim-sulfone-glutaric acid CAS No. 119725-81-4

Cycloxydim-sulfone-glutaric acid

Cat. No.: B13443339
CAS No.: 119725-81-4
M. Wt: 264.30 g/mol
InChI Key: ZQTHHTAJXROHTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce various sulfone derivatives.

    Reduction: It can be reduced to form the corresponding sulfide.

    Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .

Properties

CAS No.

119725-81-4

Molecular Formula

C10H16O6S

Molecular Weight

264.30 g/mol

IUPAC Name

3-(1,1-dioxothian-3-yl)pentanedioic acid

InChI

InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14)

InChI Key

ZQTHHTAJXROHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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